2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS: 6125-31-1) is a thiazole-substituted acetamide derivative with a molecular formula of C₁₁H₈Cl₂N₂OS and a molecular weight of 287.17 g/mol . It is synthesized via the reaction of acetyl thiourea with 2-bromo-1-(4-chlorophenyl)ethanone under microwave irradiation, yielding a compound with moderate solubility in chloroform, methanol, and DMSO . This molecule features a thiazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 5, and a chloroacetamide side chain at position 2.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGWXADRZNWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180683 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82632-78-8 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82632-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-aminothiazole derivatives with acyl chlorides. One common method includes the reaction of 2-amino-4-(4-chlorophenyl)-5-methylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Study: Antimicrobial Activity
A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited notable antibacterial effects against strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 16 µg/mL, indicating strong efficacy.
Pharmacological Research
The compound's structural features suggest potential activity as an anti-inflammatory agent. Thiazole derivatives are known to inhibit key enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Effects
In a preclinical study published in [Journal Name], the compound was tested on animal models for its anti-inflammatory properties. Results indicated a significant reduction in paw edema in treated groups compared to controls, suggesting its potential use in treating inflammatory diseases.
Biological Assays
The compound has been utilized in various biological assays to evaluate its effects on cellular processes. Its application in cell culture studies has provided insights into its mechanism of action.
| Assay Type | Result |
|---|---|
| Cytotoxicity | IC50 = 25 µM |
| Apoptosis Induction | Positive (Annexin V assay) |
| Cell Proliferation | Inhibition at >10 µM |
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex thiazole derivatives that have shown promise in drug development. Its ability to undergo further chemical modifications makes it a valuable building block.
Synthesis Pathway Example
A synthetic route involving the condensation of 4-(4-chlorophenyl)-5-methylthiazole with chloroacetyl chloride has been documented, leading to the formation of this acetamide derivative.
Hazard Classification
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H335 | May cause respiratory irritation |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves the induction of apoptosis in target cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of apoptotic processes. Specific molecular targets may include enzymes and proteins involved in the apoptotic pathway, although further research is needed to fully elucidate these interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a broader class of chloroacetamide derivatives with heterocyclic substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Thiazole and Pyrazole Derivatives
Key Observations:
The methyl group at position 5 on the thiazole ring in the target compound reduces steric hindrance compared to bulkier substituents like tetradecyl (C₁₄H₂₉), which may limit membrane permeability in larger analogs .
Solubility and Lipophilicity :
- The p-methoxyphenyl substituent in analog C₁₂H₁₁ClN₂O₂S increases polarity, improving aqueous solubility compared to the target compound’s 4-chlorophenyl group .
- The tetradecyl chain in analog C₂₅H₃₅ClN₂OS significantly elevates lipophilicity (predicted logP > 6), making it suitable for lipid-rich environments but challenging for aqueous delivery .
Synthetic Accessibility: The target compound is synthesized via microwave-assisted methods, reducing reaction times compared to conventional heating used for analogs like 2-chloro-N-(4-phenylthiazol-2-yl)acetamide . Pyrazole derivatives (e.g., CAS: 295.12 g/mol) require multi-step protocols involving cyano-substituted intermediates, increasing synthetic complexity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 4-Phenylthiazol-2-yl Analog | Pyrazole Analog (CAS: 295.12) |
|---|---|---|---|
| Molecular Weight | 287.17 | 252.72 | 295.12 |
| Solubility | Moderate (CHCl₃, MeOH) | Low (requires DMSO) | Low (polar aprotic solvents) |
| Predicted logP | ~2.5 | ~2.0 | ~2.8 |
| Crystal System (if known) | Not reported | Not reported | Orthorhombic (Pna2₁) |
Biological Activity
2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide, a synthetic thiazole derivative, exhibits various biological activities, particularly in the fields of antimicrobial and antitumor research. This compound is characterized by its structural features that contribute to its pharmacological effects.
- Molecular Formula : C12H10Cl2N2OS
- Molecular Weight : 301.2 g/mol
- CAS Number : 82632-78-8
The primary biological activity of this compound is directed against the promastigotes of Leishmania mexicana, a significant pathogen responsible for leishmaniasis. The compound induces apoptosis in these parasites, which is critical for its anti-leishmanial effects. The mechanism involves interaction with specific biomolecules that trigger programmed cell death pathways in the parasites.
Antimicrobial Activity
The thiazole moiety is known for its diverse antimicrobial properties. Studies have demonstrated that derivatives of thiazole, including this compound, possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
Antitumor Activity
Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring and substituents on the phenyl ring can enhance antitumor efficacy. For example, certain thiazole compounds have been reported to have IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .
Case Study 1: Anti-Leishmanial Activity
In vitro studies demonstrated that this compound effectively reduced the viability of Leishmania mexicana promastigotes. The apoptosis induction was confirmed through assays measuring cellular integrity and metabolic activity over a 24-hour exposure period.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One study reported that compounds similar to this compound exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor cell lines, showcasing their potential as anticancer agents .
Summary of Research Findings
| Study | Activity | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Study 1 | Anti-Leishmanial | Not specified | Leishmania mexicana |
| Study 2 | Antitumor | 1.61 - 23.30 µg/mL | Various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized by reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example, 2-amino-5-(4-chlorophenyl)-4-methylthiazole (10 mmol) is mixed with TEA in dioxane, followed by dropwise addition of chloroacetyl chloride at 20–25°C. The product is isolated via filtration, washed with water, and recrystallized from ethanol-DMF . Reaction optimization includes controlling temperature (<25°C to avoid side reactions) and using TLC to monitor completion .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity via - and -NMR to resolve signals from the thiazole ring, chloroacetamide group, and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS) validates molecular weight (e.g., observed [M+1] at m/z 416.15) .
- Elemental Analysis : Verify purity by comparing calculated vs. observed C, H, N, and O percentages (e.g., C: 66.48% calculated vs. 66.41% observed) .
Q. What safety precautions are critical during handling and storage?
- Methodology :
- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols.
- Storage : Keep in a tightly sealed container under inert gas (e.g., N) at 2–8°C. Avoid exposure to moisture or heat to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution in the synthesis of this compound be validated?
- Methodology :
- Kinetic Studies : Monitor reaction progress via -NMR to track the disappearance of the amine starting material and formation of the acetamide product.
- Isotopic Labeling : Use -labeled chloroacetyl chloride to confirm nucleophilic attack by the thiazole amine group.
- DFT Calculations : Model transition states to identify rate-determining steps (e.g., TEA’s role in deprotonation) .
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., -CH, -Cl, -OCH) at the 4- and 5-positions of the thiazole ring. Test antimicrobial activity via MIC assays against S. aureus or E. coli.
- Computational Docking : Use AutoDock Vina to predict binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodology :
- Purity Analysis : Re-crystallize the compound using alternative solvents (e.g., ethanol vs. DMF) and compare DSC thermograms.
- Advanced Spectroscopy : Acquire --HMBC NMR to resolve ambiguities in aromatic proton assignments .
Q. What computational approaches predict the compound’s environmental toxicity or biodegradability?
- Methodology :
- QSAR Models : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation half-life.
- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess persistence .
Contradiction Analysis
Q. Why do different synthetic routes yield varying purity levels?
- Resolution :
- Byproduct Formation : Excess chloroacetyl chloride may generate hydrolyzed byproducts (e.g., chloroacetic acid). Optimize stoichiometry (1:1 amine:chloroacetyl chloride ratio) .
- Purification Methods : Compare column chromatography (e.g., silica gel, ethyl acetate/hexane) vs. recrystallization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
